

Spectroscopic Profile of 4-(Piperidin-4- YL)benzonitrile Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 4-(Piperidin-4-YL)benzonitrile
hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental spectroscopic data for **4-(Piperidin-4-YL)benzonitrile hydrochloride** is not readily available in the public domain literature. The data presented in this guide is a representative profile constructed from the analysis of structurally analogous compounds and established principles of spectroscopic interpretation.

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of **4-(Piperidin-4-YL)benzonitrile hydrochloride**. The information herein is intended to serve as a reference for researchers and professionals involved in the synthesis, characterization, and analysis of this and related compounds.

Spectroscopic Data Summary

The following tables summarize the anticipated ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry data for **4-(Piperidin-4-YL)benzonitrile hydrochloride**. These values are predicted based on the analysis of similar benzonitrile and piperidine derivatives.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.5 - 9.0	br s	2H	-NH ₂ ⁺ - (piperidine amine salt)
~7.80	d	2H	Ar-H (ortho to -CN)
~7.55	d	2H	Ar-H (meta to -CN)
~3.50	m	2H	Piperidine-H (axial, adjacent to N)
~3.20	m	1H	Piperidine-H (methine)
~3.05	m	2H	Piperidine-H (equatorial, adjacent to N)
~2.20	m	2H	Piperidine-H (axial)
~2.00	m	2H	Piperidine-H (equatorial)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~150.0	Ar-C (ipso, attached to piperidine)
~133.0	Ar-C-H (meta to -CN)
~129.0	Ar-C-H (ortho to -CN)
~119.0	-C \equiv N
~111.0	Ar-C (ipso, attached to -CN)
~44.0	Piperidine-C (adjacent to N)
~42.0	Piperidine-C (methine)
~29.0	Piperidine-C

Solvent: DMSO-d₆

Table 3: Predicted FT-IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3000 - 2700	Strong, Broad	N-H stretch (secondary amine salt)
~2230	Strong	C \equiv N stretch (nitrile)
~1610	Medium	C=C stretch (aromatic)
~1500	Medium	C=C stretch (aromatic)
~830	Strong	C-H out-of-plane bend (para-disubstituted benzene)

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
187.12	[M+H] ⁺ (protonated free base)
186.11	[M] ⁺ (molecular ion of free base)

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **4-(Piperidin-4-YL)benzonitrile hydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

- Approximately 5-10 mg of **4-(Piperidin-4-YL)benzonitrile hydrochloride** is accurately weighed and dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

- Pulse Sequence: Standard single-pulse experiment.
- Number of Scans: 16-64 scans are typically sufficient.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-12 ppm.
- Reference: The residual solvent peak of DMSO-d₆ is used as an internal reference (δ 2.50 ppm).

¹³C NMR Acquisition:

- Pulse Sequence: Proton-decoupled pulse sequence.
- Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-200 ppm.

- Reference: The solvent peak of DMSO-d₆ is used as an internal reference (δ 39.52 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A standard FT-IR spectrometer.

Sample Preparation:

- A small amount of **4-(Piperidin-4-YL)benzonitrile hydrochloride** is finely ground with dry potassium bromide (KBr) in an agate mortar.
- The mixture is pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

- Spectral Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32 scans are averaged to obtain the final spectrum.
- A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation:

- A dilute solution of **4-(Piperidin-4-YL)benzonitrile hydrochloride** is prepared in a suitable solvent such as methanol or acetonitrile/water.

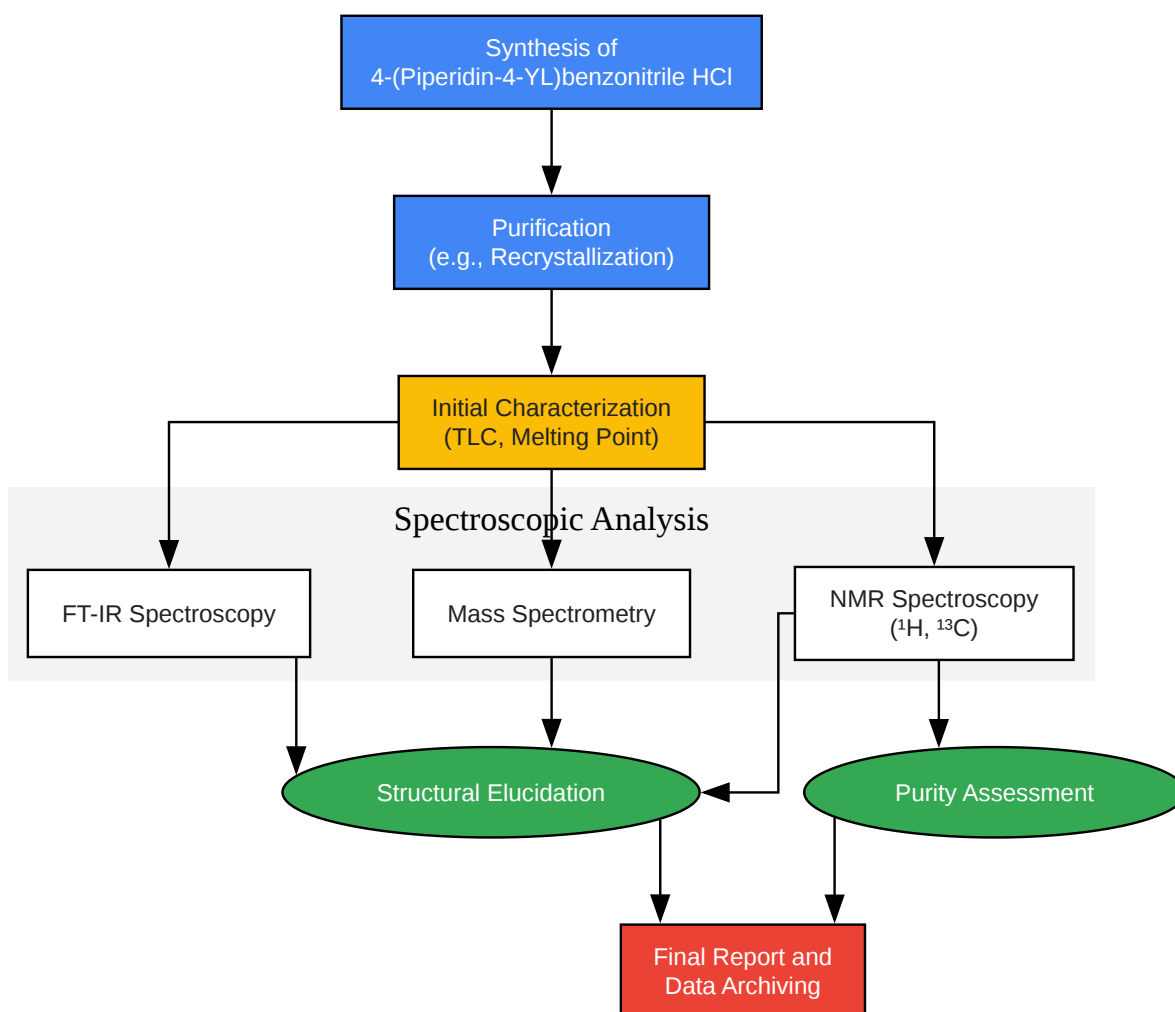
Data Acquisition:

- Ionization Mode: Positive ion mode is used to detect the protonated molecule.
- Mass Range: A scan range of m/z 50-500 is typically appropriate.

- Capillary Voltage: ~3-4 kV.
- Cone Voltage: Optimized to minimize fragmentation and maximize the intensity of the molecular ion.
- Source and Desolvation Temperatures: Optimized for the specific instrument and solvent system.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the characterization of a synthesized compound like **4-(Piperidin-4-YL)benzonitrile hydrochloride** using various spectroscopic techniques.



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